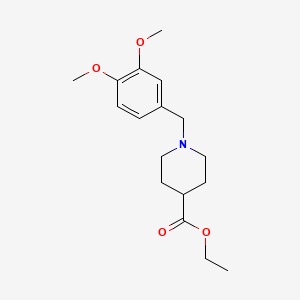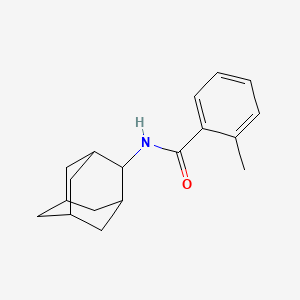![molecular formula C15H19N3S B5696700 N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea, also known as DMANTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family and has a unique structure that makes it a popular choice for various research studies.
Mechanism of Action
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea exerts its biological effects by binding to the active sites of enzymes and inhibiting their activity. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide in the body. Nitric oxide plays a crucial role in various physiological processes such as vasodilation and neurotransmission. This compound has also been shown to inhibit the activity of metalloproteases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of nitric oxide in macrophages, which are involved in the immune response. This compound has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea has several advantages for lab experiments. It is a potent inhibitor of various enzymes and can be used in various assays to study enzyme activity. It is also a fluorescent probe and can be used for the detection of metal ions in biological samples. However, this compound has some limitations for lab experiments. It is a toxic compound and should be handled with care. Additionally, its solubility in aqueous solutions is limited, which can affect its bioavailability.
Future Directions
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea has several potential future directions for scientific research. It can be further studied for its potential applications in cancer therapy. It can also be used as a tool to study the role of nitric oxide in various physiological processes. Additionally, this compound can be modified to improve its solubility and bioavailability, making it a more useful tool for scientific research.
Conclusion
This compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and can be used in various assays to study enzyme activity. This compound has several potential future directions for scientific research, and its use in various fields such as biochemistry, pharmacology, and toxicology is expected to grow in the future.
Synthesis Methods
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea can be synthesized through a simple reaction between 1-naphthylamine and N,N-dimethylthiourea. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. The purity of the this compound product can be confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and toxicology. It is a potent inhibitor of various enzymes such as nitric oxide synthase and metalloproteases. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-18(2)11-10-16-15(19)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXQAIFEHZBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)


![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)